ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a synthetic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the indole core, followed by functionalization at specific positions to introduce the desired substituents. For example, the Nenitzescu synthesis is often employed to construct the indole ring . This method involves the reaction of enamines with quinones in the presence of Lewis acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while electrophilic substitution can introduce halogen atoms into the indole ring .
Scientific Research Applications
Ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity . This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate
- Ethyl indole-3-carboxylate
- Ethyl indole-2-carboxylate
Uniqueness
Ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to the presence of the cyclopentylethyl group, which can enhance its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C23H27NO3 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C23H27NO3/c1-3-27-23(26)21-15(2)24(13-12-16-8-4-5-9-16)22-18-11-7-6-10-17(18)20(25)14-19(21)22/h6-7,10-11,14,16,25H,3-5,8-9,12-13H2,1-2H3 |
InChI Key |
MBZUEHLWGWEYTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCC4CCCC4)C |
Origin of Product |
United States |
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